2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative featuring a 2,4-dimethoxyphenyl substituent at the 2-position and a carboxylic acid group at the 5-position of the isoindoline ring. Its molecular formula is C17H13NO6, with a molecular weight of 327.29 g/mol (CAS: 285552-84-3) .
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-10-4-6-13(14(8-10)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRPRCMEFWOWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate isoindoline derivative. This intermediate is then oxidized to introduce the dioxo functionality, followed by carboxylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the dioxoisoindoline core can yield hydroxyisoindoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyisoindoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s core structure is shared with several analogs, differing primarily in the substituents on the phenyl ring and isoindoline positions. Key comparisons include:
- 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H2L4.4) and 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H2L4.5) Structural Difference: H2L4.4 has a para-carboxyphenyl group, while H2L4.5 has a meta-carboxyphenyl substituent. Both compounds were synthesized with 98% yield via condensation reactions .
2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 332129-06-3)
- 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 110768-19-9) Structural Difference: Substitutes methoxy groups with fluorine. Molecular weight is 285 g/mol, lower than the target compound due to fewer oxygen atoms .
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 313260-37-6)
Physicochemical Properties
*Estimated based on similar analogs.
Key Differentiators and Limitations
- Advantages : The 2,4-dimethoxy substitution provides electron-donating effects, enhancing solubility in polar organic solvents (e.g., DMF, acetic acid) compared to halogenated analogs.
- Limitations : Discontinued commercial status may hinder accessibility, though synthetic protocols are well-established.
Biological Activity
2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 356578-82-0) is a compound with a molecular formula of and a molecular weight of approximately 327.29 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H13NO6 |
| Molecular Weight | 327.29 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 597.6 ± 60.0 °C |
| Flash Point | 315.2 ± 32.9 °C |
| LogP | 1.79 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that derivatives of isoindoline can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on isoindoline derivatives demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against several bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Research Findings:
In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's structure suggests potential antioxidant activity, which has been supported by various assays measuring its ability to scavenge free radicals.
Data Table: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 ± 5 | 25 |
| Ascorbic Acid | 95 ± 3 | 10 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism through which this compound may exert its anticancer effects.
- Antioxidant Mechanisms : By scavenging free radicals, the compound may protect cells from oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
